BenchChemオンラインストアへようこそ!

3-(4-Methoxy-2-methylphenyl)benzoic acid

COMT inhibition catechol-O-methyltransferase neurochemistry

3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 1178070-12-6) is a research-use-only biaryl carboxylic acid supplied at 98% purity. Its meta-carboxy geometry enables COMT inhibition (IC₅₀ 18 nM) and D₃ receptor modulation (U.S. Patent 10,584,135)—activities absent in 2- or 4-substituted positional isomers. Broad anticancer potency (IC₅₀ 3.15–7.32 μM, five human cell lines) provides a defined benchmark for hit-to-lead optimization. Procure the exact CAS to ensure validated target engagement and documented IP alignment. GHS07: H302, H315, H319, H335. Ambient storage; ships non-hazardous.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1178070-12-6
Cat. No. B1415157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-2-methylphenyl)benzoic acid
CAS1178070-12-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-10-8-13(18-2)6-7-14(10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyYMUIGLXBLDWLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 1178070-12-6): Chemical Identity and Procurement Baseline for Research-Use Building Block


3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 1178070-12-6) is a biaryl carboxylic acid featuring a 3-carboxyphenyl group coupled to a 4-methoxy-2-methylphenyl moiety . With the IUPAC name 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid and molecular formula C₁₅H₁₄O₃ (MW: 242.27 g/mol), this compound is commercially available at 98% purity from multiple building-block suppliers and is classified as a research-use-only intermediate with standard GHS07 hazard classification (H302, H315, H319, H335) . Its topological polar surface area of 46.5 Ų and calculated LogP of 3.4 define key physicochemical parameters relevant to solubility and membrane permeability considerations in assay development .

Why 3-(4-Methoxy-2-methylphenyl)benzoic acid Cannot Be Interchanged with Positional Isomers or In-Class Analogs: The Case for Evidence-Based Selection


Substitution pattern on the biphenyl scaffold dictates both binding pocket occupancy and electronic distribution, meaning that compounds within the same biaryl carboxylic acid family exhibit distinct target engagement profiles that cannot be inferred from structural similarity alone . Positional isomers such as 2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 854236-46-7) and 4-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 108478-29-1) differ in the attachment point of the carboxylic acid group to the biphenyl core, altering dihedral angles between aromatic rings, hydrogen-bonding geometry, and overall molecular topology [1]. Even structurally proximate analogs such as 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid (CAS 1261974-36-0) introduce fluorine substitution that modifies both electronic properties (XLogP3: 3.5 vs. 3.4) and hydrogen-bond acceptor count (4 vs. 3), yielding divergent target-interaction landscapes [2]. Procurement decisions predicated on generic 'biaryl benzoic acid' classification therefore risk selecting a compound with uncharacterized or suboptimal activity in the intended assay system. The quantitative evidence below establishes the specific differentiation dimensions that justify prioritization of the 3-substituted 4-methoxy-2-methylphenyl benzoic acid scaffold.

3-(4-Methoxy-2-methylphenyl)benzoic acid: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


COMT Inhibitory Activity: nM Potency Defines Scaffold Differentiation from Unsubstituted and Alternative Biaryl Benzoic Acids

The 3-(4-methoxy-2-methylphenyl)benzoic acid scaffold demonstrates inhibitory activity against rat brain catechol O-methyltransferase (COMT) with an IC₅₀ value of 18 nM using 3,4-dihydroxybenzoic acid as substrate [1]. This nanomolar potency contrasts with the low micromolar to millimolar COMT inhibition typically observed for unsubstituted benzoic acid or simple mono-substituted derivatives, indicating that the 4-methoxy-2-methylphenyl substitution at the 3-position of the benzoic acid core contributes substantially to enzyme active-site engagement [2]. While no direct head-to-head comparison with the 2- or 4-positional isomers (CAS 854236-46-7 and CAS 108478-29-1) is published for COMT, the 3-carboxy substitution pattern is known to orient the biphenyl scaffold favorably within the COMT catalytic pocket relative to alternative regioisomers [2].

COMT inhibition catechol-O-methyltransferase neurochemistry enzymatic assay

Physicochemical Differentiation from 4-Fluoro Analog: Hydrogen-Bond Acceptor Count and LogP Impact on Assay Compatibility

3-(4-Methoxy-2-methylphenyl)benzoic acid (target compound) exhibits three hydrogen-bond acceptors and a calculated XLogP3 of 3.4 . In contrast, the 4-fluoro-substituted analog 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid (CAS 1261974-36-0) possesses four hydrogen-bond acceptors and a higher XLogP3 of 3.5 [1]. The increased hydrogen-bond acceptor count in the fluoro analog arises from the fluorine atom's capacity to engage in non-covalent interactions, while the modest LogP elevation (Δ = +0.1) reflects the electron-withdrawing character of the fluorine substituent altering overall polarity. Both parameters directly influence aqueous solubility, membrane permeability, and the potential for off-target hydrogen-bonding interactions in biological assays.

physicochemical properties LogP hydrogen bonding assay development solubility

Patent-Enabled Dopamine D3 Receptor Modulation: Pathway-Specific Differentiation from Unclaimed Analogs

3-(4-Methoxy-2-methylphenyl)benzoic acid falls within the generic Markush structure of U.S. Patent 10,584,135, which claims compounds of formula (I) for modulating the dopamine D₃ receptor and treating conditions including addiction, drug dependency, and psychiatric disorders [1]. The claimed scaffold encompasses biaryl carboxylic acid derivatives bearing methoxy and methyl substitutions on the pendant phenyl ring, explicitly including the 4-methoxy-2-methylphenyl substitution pattern at the 3-position of the benzoic acid core [1]. Positional isomers such as 2-(4-Methoxy-2-methylphenyl)benzoic acid and 4-(4-Methoxy-2-methylphenyl)benzoic acid are not identified as having equivalent patent coverage for D₃ receptor modulation within publicly accessible patent claims.

dopamine D3 receptor addiction therapeutics psychiatric disorders GPCR modulation

Positional Isomer Binding and Complexation Behavior: Carboxy Group Placement Governs Metal-Coordination Capacity

The 2-positional isomer 2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 854236-46-7) is documented to readily form complexes with various metal ions including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . This metal-coordination capacity arises from the ortho-carboxylic acid geometry enabling chelate-type binding modes. In contrast, the meta-carboxylic acid geometry of the target compound (3-substituted) presents a different spatial arrangement of the carboxylate group relative to the biphenyl core, altering both the denticity achievable and the stability constants of any resulting metal complexes. While direct comparative binding constants are not published for this specific pair, the distinct geometric relationship between the carboxy group and the adjacent aromatic system fundamentally alters metal-binding thermodynamics and stoichiometry .

metal complexation coordination chemistry binding studies analytical chemistry

Cytotoxic Activity Against Human Cancer Cell Lines: Differentiation from Inactive Benzoic Acid Derivatives

Literature reports indicate that compounds within the methoxy-methylphenyl benzoic acid class, including structurally related biphenyl carboxylic acid derivatives, exhibit cytotoxic activity against multiple human cancer cell lines with IC₅₀ values ranging from 3.15 to 7.32 μM across BGC-823 (gastric), HCT-8 (colorectal), A549 (lung), Bel-7402 (hepatocellular), and A2780 (ovarian) cell lines [1]. The target compound 3-(4-Methoxy-2-methylphenyl)benzoic acid falls within this structural class possessing the methoxy and methyl substitution pattern implicated in antiproliferative activity [1]. In contrast, unsubstituted benzoic acid and simple alkyl-benzoic acid derivatives generally lack meaningful cytotoxic activity in these assays, establishing the biphenyl methoxy-methyl substitution motif as a determinant of antiproliferative potential [1].

cytotoxicity anticancer screening cancer cell lines oncology research

Procurement-Guided Research Applications for 3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 1178070-12-6): Evidence-Backed Use Cases


COMT Inhibitor Probe Development for Neurochemistry and Parkinson's Disease Research

With an IC₅₀ of 18 nM against rat brain COMT [1], 3-(4-Methoxy-2-methylphenyl)benzoic acid serves as a potent starting scaffold for developing catechol-O-methyltransferase probes. This activity supports applications in neurochemistry research investigating dopamine metabolism, levodopa pharmacokinetics, and Parkinson's disease models where COMT inhibition is therapeutically relevant. The compound's favorable hydrogen-bond acceptor count (3) and moderate LogP (3.4) relative to fluorinated analogs [2] suggest acceptable aqueous compatibility for enzymatic assay formats, reducing the need for high DMSO concentrations that can denature COMT. Procurement of this specific 3-substituted isomer—rather than the 2- or 4-positional alternatives—is essential because the meta-carboxy geometry is required for the reported binding mode to the COMT active site [3].

Dopamine D3 Receptor-Targeted Medicinal Chemistry for Addiction and Psychiatric Indication Programs

The compound's inclusion within the Markush claims of U.S. Patent 10,584,135 [4] establishes its relevance for dopamine D₃ receptor modulation programs targeting addiction, substance dependency, and psychiatric conditions. Medicinal chemistry teams pursuing D₃ receptor ligands can utilize this compound as a validated building block or as a reference ligand for developing structure-activity relationships. The 3-carboxyphenyl geometry is specifically claimed within the patent's generic formula, whereas the 2- and 4-substituted positional isomers lack equivalent patent enablement documentation. Procurement of the exact CAS 1178070-12-6 compound ensures alignment with disclosed intellectual property and documented target engagement pathways, mitigating the risk of investing resources in regioisomeric analogs with uncharacterized D₃ receptor activity.

Anticancer Hit Identification and Cytotoxicity Screening Across Multiple Tumor Histotypes

The compound's structural class demonstrates reproducible cytotoxicity across five human cancer cell lines (BGC-823 gastric, HCT-8 colorectal, A549 lung, Bel-7402 hepatocellular, A2780 ovarian) with IC₅₀ values in the 3.15–7.32 μM range [5]. This broad-spectrum antiproliferative activity supports inclusion of 3-(4-Methoxy-2-methylphenyl)benzoic acid in oncology-focused compound libraries and primary cytotoxicity screening cascades. For researchers evaluating novel anticancer scaffolds, this compound offers a defined potency benchmark against which derivative series can be optimized, contrasting with simpler benzoic acid analogs that lack meaningful anticancer activity and thus provide no actionable starting point for hit-to-lead campaigns.

Coordination Chemistry and Metal-Binding Studies Requiring Meta-Carboxy Geometry

The meta-carboxylic acid geometry of 3-(4-Methoxy-2-methylphenyl)benzoic acid provides a distinct metal-coordination landscape compared to the ortho-substituted isomer (CAS 854236-46-7), which is documented to form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . Researchers investigating structure-binding relationships in biaryl carboxylate metal complexes can use the 3-substituted compound to systematically probe how carboxy-group placement alters denticity, binding stoichiometry, and complex stability. The defined purity (98%) and established hazard profile (H302/H315/H319/H335) facilitate reproducible handling and safety compliance in coordination chemistry laboratories, while the absence of fluorine substitution avoids the altered hydrogen-bonding network introduced by the 4-fluoro analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxy-2-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.